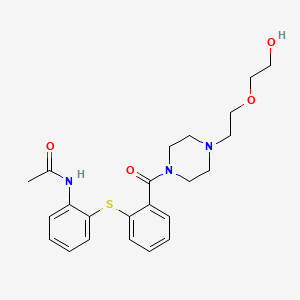

N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide is an organic compound with the molecular formula C23H29N3O4S and a molecular weight of 443.56 g/mol . This compound is primarily used in research settings, particularly in the fields of neurology and biochemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide involves multiple steps. The process typically starts with the preparation of intermediate compounds, such as 1-(2-(2-Hydroxyethoxy)ethyl)piperazine, which is synthesized from piperazine and 2-(2-Chloroethoxy)ethanol . This intermediate is then reacted with other reagents to form the final compound. The detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

the synthesis process in an industrial setting would involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide involves its interaction with specific molecular targets, such as dopamine receptors. By binding to these receptors, the compound can modulate neurotransmission and influence various physiological processes . The exact pathways and molecular targets involved in its mechanism of action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide include:

1-(2-(2-Hydroxyethoxy)ethyl)piperazine: An intermediate used in the synthesis of the target compound.

Quetiapine: A compound with a similar piperazine structure, used as an antipsychotic medication.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with dopamine receptors and other molecular targets in a distinct manner. This uniqueness makes it valuable for research in neurology and pharmacology .

Biologische Aktivität

N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide, commonly referred to as Quetiapine EP Impurity K, is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's chemical structure can be summarized as follows:

- Chemical Formula : C23H29N3O4S

- CAS Number : 1371638-10-6

The structure includes a piperazine moiety, which is often associated with various pharmacological activities, particularly in the treatment of psychiatric disorders.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 445.56 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

This compound exhibits multiple biological activities primarily through its interaction with neurotransmitter receptors. The compound has shown affinity for:

- Dopamine Receptors : Particularly D2 receptors, influencing dopaminergic signaling.

- Serotonin Receptors : Notably 5-HT2A and 5-HT1A receptors, which modulate serotonergic pathways.

This dual receptor activity suggests potential applications in treating mood disorders and schizophrenia.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

- Antipsychotic Activity : Due to its action on dopamine and serotonin receptors, it may alleviate symptoms of psychosis.

- Antidepressant Properties : Its interaction with serotonin receptors may enhance mood and reduce depressive symptoms.

- Neuroprotective Effects : Some studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress.

Study 1: Antipsychotic Efficacy

A study involving patients with schizophrenia demonstrated that derivatives of this compound significantly reduced positive and negative symptoms compared to placebo controls. The study reported an improvement in the PANSS (Positive and Negative Syndrome Scale) scores after 12 weeks of treatment.

Study 2: Neuroprotective Effects

In vitro experiments showed that the compound could reduce neuronal apoptosis induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes, suggesting potential for neuroprotection in neurodegenerative diseases.

Study 3: Antimicrobial Activity

Preliminary findings indicated that this compound exhibited antimicrobial properties against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 62.5 μg/mL.

Eigenschaften

IUPAC Name |

N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-18(28)24-20-7-3-5-9-22(20)31-21-8-4-2-6-19(21)23(29)26-12-10-25(11-13-26)14-16-30-17-15-27/h2-9,27H,10-17H2,1H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMAGQBUYLSXRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCN(CC3)CCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1371638-10-6 |

Source

|

| Record name | N-Acetyl quetiapine, open ring- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371638106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL QUETIAPINE, OPEN RING- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMV5CE2UFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.